Cas no 90292-63-0 (2-Chloro-4-fluoro-3-methylaniline)
2-Chloro-4-fluoro-3-methylaniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4-fluoro-3-methylaniline
- 90292-63-0
- 2-CHLORO-4-FLUORO-3-METHYL ANILINE
- MFCD13193244
- 2-Chloro-3-amino-6-fluorotoluene
- AM62218
- SB75933
- A856401
- AKOS022179803
- DTXSID00532073
- PS-11839
- Benzenamine, 2-chloro-4-fluoro-3-methyl-
- SCHEMBL9293416
- 2-chloro-4-fluoro-3-methyl-aniline
- CS-0371426
- DB-303030
-
- MDL: MFCD13193244
- Inchi: 1S/C7H7ClFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3
- InChI Key: XAWVQZWQSQZGOG-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C)F)N
Computed Properties
- Exact Mass: 159.0251051g/mol
- Monoisotopic Mass: 159.0251051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.285±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 221.8±35.0 ºC (760 Torr),
- Flash Point: 87.9±25.9 ºC,
- Solubility: Very slightly soluble (0.24 g/l) (25 º C),
2-Chloro-4-fluoro-3-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C373988-10mg |
2-chloro-4-fluoro-3-methylaniline |
90292-63-0 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C373988-50mg |
2-chloro-4-fluoro-3-methylaniline |
90292-63-0 | 50mg |
$ 115.00 | 2022-04-01 | ||
| TRC | C373988-100mg |
2-chloro-4-fluoro-3-methylaniline |
90292-63-0 | 100mg |
$ 160.00 | 2022-04-01 | ||
| Apollo Scientific | PC500362-250mg |
2-Chloro-4-fluoro-3-methylaniline |
90292-63-0 | 250mg |
£88.00 | 2025-02-21 | ||
| Apollo Scientific | PC500362-1g |
2-Chloro-4-fluoro-3-methylaniline |
90292-63-0 | 1g |
£224.00 | 2025-02-21 | ||
| Alichem | A010011567-250mg |
2-Chloro-4-fluoro-3-methylaniline |
90292-63-0 | 95% | 250mg |
$674.67 | 2023-08-31 | |
| Alichem | A010011567-1g |
2-Chloro-4-fluoro-3-methylaniline |
90292-63-0 | 95% | 1g |
$1690.33 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1442096-250mg |
2-Chloro-4-fluoro-3-methylaniline |
90292-63-0 | 98% | 250mg |
¥1479.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1442096-1g |
2-Chloro-4-fluoro-3-methylaniline |
90292-63-0 | 98% | 1g |
¥2863.00 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1029-100.0mg |
2-chloro-4-fluoro-3-methylaniline |
90292-63-0 | 95% | 100.0mg |
¥759.0000 | 2025-04-11 |
2-Chloro-4-fluoro-3-methylaniline Suppliers
2-Chloro-4-fluoro-3-methylaniline Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Chloro-4-fluoro-3-methylaniline
Introduction to 2-Chloro-4-Fluoro-3-Methylaniline (CAS No: 90292-63-0)
2-Chloro-4-fluoro-3-methylaniline is a versatile organic compound with the CAS registry number 90292-63-0. This compound belongs to the class of aromatic amines, characterized by the presence of a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 3-position on the aniline ring. The unique substitution pattern of this compound makes it highly valuable in various chemical and pharmaceutical applications.
The synthesis of 2-chloro-4-fluoro-3-methylaniline involves a series of carefully controlled reactions, often starting from aniline derivatives. The introduction of chlorine and fluorine substituents is typically achieved through electrophilic substitution reactions, while the methyl group is introduced via alkylation or acylation followed by reduction. These reactions are optimized to ensure high purity and yield, making the compound suitable for advanced research and industrial applications.
Recent studies have highlighted the potential of 2-chloro-4-fluoro-3-methylaniline as a key intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its use in developing novel inhibitors for enzyme targets associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate specific protein interactions has been extensively studied using computational chemistry and in vitro assays, demonstrating its promise as a lead compound for drug discovery.
In addition to its role in pharmaceutical research, 2-chloro-4-fluoro-3-methylaniline has found applications in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics, particularly in the development of semiconducting polymers and organic light-emitting diodes (OLEDs). Recent advancements in this field have leveraged the compound's ability to enhance charge transport properties, leading to more efficient and stable electronic devices.
The environmental impact of 2-chloro-4-fluoro-3-methylaniline has also been a topic of interest in recent years. Studies have shown that while the compound is not inherently hazardous under normal conditions, its degradation products may pose risks to aquatic ecosystems. Researchers are actively exploring methods to minimize environmental contamination during its production and use, including the development of eco-friendly synthesis pathways and waste management strategies.
From a structural perspective, 2-chloro-4-fluoro-3-methylaniline exhibits interesting physical and chemical properties due to its substituent effects. The electron-withdrawing chlorine and fluorine atoms at positions 2 and 4 increase the electrophilicity of the aromatic ring, making it more reactive towards nucleophilic substitution reactions. Conversely, the methyl group at position 3 introduces steric hindrance, which can influence reaction selectivity and product formation.
The compound's solubility characteristics are another area of active research. Its limited solubility in water makes it challenging to handle in certain industrial processes; however, recent innovations in solvent engineering have provided solutions to overcome this limitation. For example, the use of cosolvents or surfactants has significantly improved its processability in aqueous environments.
In terms of safety considerations, proper handling procedures are essential when working with 2-chloro-4-fluoro-3-methylaniline. While it is not classified as a hazardous material under normal conditions, prolonged exposure or improper storage can pose risks to human health and safety. Researchers are advised to follow standard laboratory protocols, including the use of personal protective equipment (PPE) and adequate ventilation systems.
Looking ahead, the demand for 2-chloro-4-fluoro-3-methylaniline is expected to grow as new applications continue to emerge across diverse industries. Its role as a versatile building block in organic synthesis positions it as an important component in both academic research and industrial production pipelines.
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